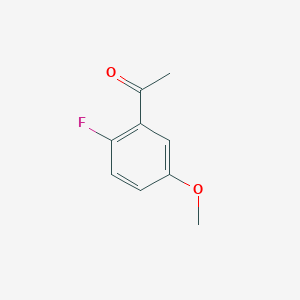

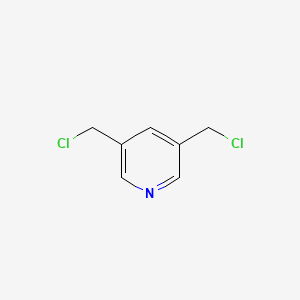

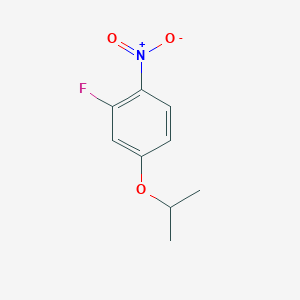

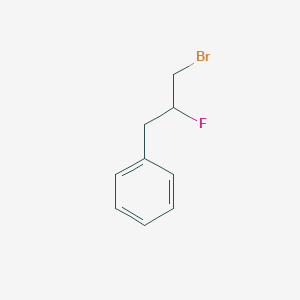

![molecular formula C8H7NOS B1338352 6-Methylbenzo[d]thiazol-2(3H)-one CAS No. 53827-53-5](/img/structure/B1338352.png)

6-Methylbenzo[d]thiazol-2(3H)-one

Übersicht

Beschreibung

“6-Methylbenzo[d]thiazol-2(3H)-one” is a chemical compound with a thiazole core structure. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The “6-Methylbenzo[d]thiazol-2(3H)-one” is a derivative of thiazole, where a methyl group is attached at the 6th position .

Synthesis Analysis

The synthesis of “6-Methylbenzo[d]thiazol-2(3H)-one” and its derivatives has been reported in various studies. For instance, a series of (E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine derivatives was developed . The structural investigation of the synthesized derivatives was carried out by several instrumental methods of analysis like IR, and 1H-NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of “6-Methylbenzo[d]thiazol-2(3H)-one” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 181.28 . The linear formula of the compound is C8H7NS2 .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Benzothiazole derivatives have shown potential in the field of cancer research . For instance, a series of (E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine derivatives were synthesized and examined for in-vitro anticancer activities . The results indicated that these derivatives showed considerable cytotoxic activity .

Anti-Infective Activity

The same series of benzothiazole derivatives mentioned above were also tested for their anti-infective activities . The biological findings specified that these analogues showed potent antibacterial and antifungal activities . Some of them even displayed potent antimalarial activity .

Anti-Tubercular Compounds

Benzothiazole based compounds have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antimicrobial Agents

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The results revealed that these compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Muscle Relaxant

2-Amino-6-methylbenzothiazole, a muscle relaxant, has been studied for its anti-tetanus activity .

6. DNA Binding and Anion Sensing Applications Some benzothiazole derivatives have been synthesized, characterized, and studied for their DNA binding and colorimetric anion sensing applications .

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported . The synthesis involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Various Biological Activities

Benzothiazoles have been reported to have a wide range of biological activities, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Wirkmechanismus

Target of Action

The primary target of 6-Methylbenzo[d]thiazol-2(3H)-one is the LasB quorum sensing system of Gram-negative bacteria, particularly Pseudomonas aeruginosa . This system is crucial for bacterial cell-cell communication, allowing bacteria to respond to external factors and coordinate host toxic behaviors .

Mode of Action

The compound interacts with its target by binding to the active site of the LasR protein in the LasB quorum sensing system . This binding inhibits the quorum sensing process, thereby disrupting bacterial communication .

Biochemical Pathways

By inhibiting the LasB quorum sensing system, the compound affects pathways related to biofilm formation, virulence production, and other pathogenic behaviors . This disruption can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics .

Pharmacokinetics

Its effectiveness in inhibiting the lasb quorum sensing system suggests that it may have suitable bioavailability .

Result of Action

The inhibition of the LasB quorum sensing system results in a decrease in the pathogenic behaviors of the bacteria, such as biofilm formation and virulence production . This can potentially lead to a reduction in the severity of bacterial infections .

Action Environment

The efficacy and stability of 6-Methylbenzo[d]thiazol-2(3H)-one can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific conditions within the host organism can affect the compound’s action . .

Eigenschaften

IUPAC Name |

6-methyl-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFQBNCCRYZGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548274 | |

| Record name | 6-Methyl-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylbenzo[d]thiazol-2(3H)-one | |

CAS RN |

53827-53-5 | |

| Record name | 6-Methyl-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53827-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.